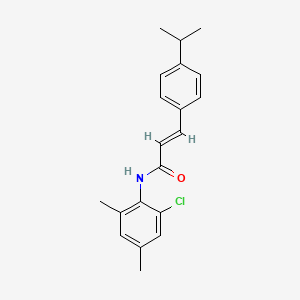

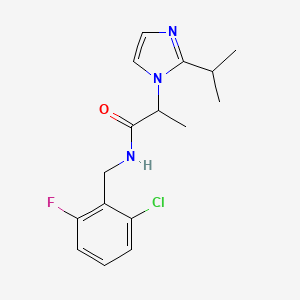

![molecular formula C16H18N2O4S B5635083 ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)

ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Übersicht

Beschreibung

Ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound likely of interest in the field of organic chemistry due to its structural complexity and potential for various chemical reactions. Similar compounds have been studied for their synthesis methods, molecular structures, and potential applications in material science and pharmacology.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives typically involves multistep chemical processes including condensation, cyclization, and functional group transformations. For example, the synthesis of pyrrole and pyridine derivatives has been achieved through aldol condensation and subsequent reactions to introduce various substituents into the molecular framework (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often employs techniques like NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction. These analyses provide insights into the compound's geometry, electronic structure, and the nature of its intra- and intermolecular interactions. Theoretical calculations, such as DFT studies, complement experimental findings by predicting reactivity, stability, and molecular properties (Schenone, Sansebastiano, & Mosti, 1990).

Chemical Reactions and Properties

Chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their functional groups, allowing for diverse reactions including nucleophilic substitutions, oxidations, and reductions. Their chemical reactivity enables the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. The reactivity descriptors derived from DFT studies indicate suitability for forming new heterocyclic compounds, highlighting their versatility in chemical synthesis (Kumar & Mashelker, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is used in various synthetic reactions to create functionalized compounds. One study described the synthesis of various functionalized thieno[2,3-b:4,5-b‘]dipyridines using this compound, utilizing the Friedländer and related reactions (El-Dean et al., 2009). These reactions contribute to the development of diverse chemical structures that could have potential applications in various fields, including materials science and pharmaceuticals.

Cyclizations and Heterocyclic Synthesis

This compound is also involved in the synthesis of heterocyclic compounds. A study by Chigorina et al. (2019) reported the synthesis of previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the nonselective nature of reactions with 2-(arylmethylidene)malononitriles (Chigorina, Bespalov & Dotsenko, 2019). This indicates its utility in creating diverse heterocyclic structures, which are important in medicinal chemistry for the development of new therapeutic agents.

Antioxidant Activity

The derivatives of this compound have been studied for their potential antioxidant activity. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and investigated its derivatives for antioxidant properties, revealing significant activity compared to ascorbic acid (Zaki et al., 2017). This research is important for understanding the potential therapeutic applications of these compounds in combating oxidative stress-related diseases.

Potential Antihypertensive Properties

Some derivatives of ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate are being explored for their potential antihypertensive properties. Kumar and Mashelker (2006) synthesized novel derivatives that are expected to exhibit antihypertensive activity, showcasing the compound's relevance in cardiovascular drug research (Kumar & Mashelker, 2006).

Antimicrobial Activity

There is also interest in the antimicrobial properties of derivatives of this compound. Gad-Elkareem et al. (2011) synthesized thio-substituted derivatives and evaluated their antimicrobial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah & Elneairy, 2011).

Eigenschaften

IUPAC Name |

ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-6-22-16(21)14-13(18(10(4)19)11(5)20)12-8(2)7-9(3)17-15(12)23-14/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIUZDCLLFELHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)

![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)

![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)

![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)

![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)

![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)

![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)